

Aderamastat: An In-depth Technical Guide on the Initial Safety and Tolerability Profile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Aderamastat (FP-025) is an orally administered, selective inhibitor of matrix metalloproteinase-12 (MMP-12). MMP-12 is a key enzyme implicated in the pathophysiology of various inflammatory and fibrotic diseases, particularly those affecting the pulmonary system. By targeting MMP-12, Aderamastat represents a novel therapeutic approach for conditions such as asthma and chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the initial safety and tolerability profile of Aderamastat, based on data from early-phase clinical trials. The guide includes detailed experimental protocols, quantitative safety data, and visualizations of the relevant biological pathways and study designs.

Core Mechanism of Action: MMP-12 Inhibition

Matrix metalloproteinase-12, also known as macrophage elastase, is predominantly secreted by activated macrophages. In pathological states, elevated MMP-12 activity contributes to the breakdown of the extracellular matrix, including elastin, a critical component of lung tissue. This enzymatic degradation promotes tissue remodeling, inflammation, and fibrosis. **Aderamastat** is designed to selectively inhibit MMP-12, thereby mitigating these downstream pathological effects.



Clinical Development Program Overview

Aderamastat has been evaluated in several early-stage clinical trials to establish its safety, tolerability, and pharmacokinetic profile. The initial clinical development includes a Phase 1 study in healthy volunteers, a Phase 2a proof-of-concept study in patients with allergic asthma, and a Phase 2/3 study in patients with COVID-19-associated Acute Respiratory Distress Syndrome (ARDS).

Quantitative Safety and Tolerability Data

The initial clinical studies have demonstrated a favorable safety and tolerability profile for **Aderamastat**. The following tables summarize the available quantitative data on adverse events (AEs) from the Phase 1 first-in-human studies. Detailed adverse event data from the Phase 2 studies are not yet publicly available in a tabulated format, but qualitative descriptions from press releases and clinical trial summaries indicate a similar favorable profile.

Table 1: Adverse Events in Phase 1 Single Ascending Dose (SAD) Study in Healthy Volunteers[1]

Dose Group	Number of Subjects	Number of Adverse Events (AEs)
50-600 mg API-in-Capsule	(Not Specified)	0
800 mg API-in-Capsule	(Not Specified)	1
ASD-in-Capsule	(Not Specified)	0
Placebo	(Not Specified)	(Not Specified)

Note: The specific nature and severity of the adverse event were not detailed in the available public documents. API = Active Pharmaceutical Ingredient; ASD = Amorphous Solid Dispersion.

Table 2: Adverse Events in Phase 1 Multiple Ascending Dose (MAD) Study in Healthy Volunteers[1]



Dose Group (Twice Daily for 8 Days)	Number of Subjects	Number of Adverse Events (AEs)
100 mg ASD-in-Capsule	(Not Specified)	(Not Specified)
200 mg ASD-in-Capsule	(Not Specified)	(Not Specified)
400 mg ASD-in-Capsule	(Not Specified)	(Not Specified)
Total Across all MAD groups	(Not Specified)	7
Placebo	(Not Specified)	(Not Specified)

Note: A detailed breakdown of the seven adverse events by dose group and type was not provided in the available public documents. ASD = Amorphous Solid Dispersion.

In a Phase 2a study in patients with mild allergic asthma, it was reported that **Aderamastat** was "safe and well tolerated" with "few overall mild & self-limiting adverse events" and no Serious Adverse Events (SAEs) were reported[2]. Similarly, for the Phase 2/3 trial in COVID-19 associated ARDS, the study was designed to evaluate the safety and efficacy of the compound, though specific safety data from this trial has not been publicly released[3][4].

Experimental Protocols

Phase 1 First-in-Man Safety, Tolerability, and Pharmacokinetics Study (NCT02238834 & NCT03304964) [1]

- Study Design: These were two randomized, double-blind, placebo-controlled studies.
 - Study I (SAD): Evaluated eight single ascending doses of Aderamastat (50 mg to 800 mg) in two different formulations (API-in-Capsule and ASD-in-Capsule).
 - Study II (MAD): Assessed three multiple ascending doses (100 mg, 200 mg, and 400 mg, administered twice daily) of the ASD-in-Capsule formulation for 8 days. This study also included an evaluation of the effect of food on drug absorption.
- Participant Population: Healthy adult volunteers.



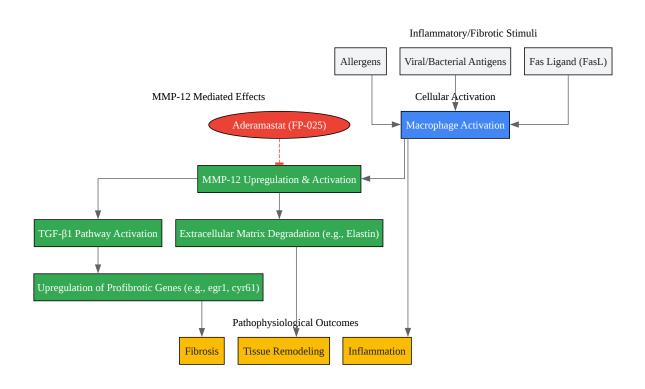
• Safety Assessments: Monitoring and recording of all adverse events, clinical laboratory tests (hematology, biochemistry, urinalysis), vital signs, and electrocardiograms (ECGs).

Diagram 1: Workflow for Phase 1 SAD and MAD studies.

Phase 2a Allergic Asthma Study (NCT03858686)[2][5]

- Study Design: A randomized, double-blind, two-period, placebo-controlled, crossover study.
- Participant Population: Subjects with mild, stable house dust mite (HDM)-allergic asthma.
 Key inclusion criteria included an FEV1 of ≥70% predicted and blood eosinophil levels of ≥150 cells/µL.
- Intervention: **Aderamastat** (400 mg) or placebo administered orally twice daily for 12 days in each treatment period. A washout period of 3 to 7 weeks separated the two periods.
- Efficacy Assessment: The primary endpoint was the effect on the late asthmatic response (LAR) to an inhaled allergen challenge, measured as the area under the curve for FEV1 from 3 to 8 hours post-challenge.
- Safety Assessments: Comprehensive monitoring of adverse events, clinical laboratory parameters, vital signs, and ECGs throughout the study.





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